4-Butoxy-3-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

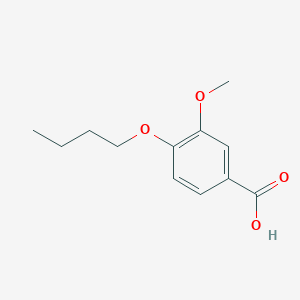

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-butoxy-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-7-16-10-6-5-9(12(13)14)8-11(10)15-2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJMRPLUAGPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367095 | |

| Record name | 4-butoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3535-34-0 | |

| Record name | 4-Butoxy-3-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3535-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-butoxy-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTOXY-3-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butoxy-3-methoxybenzoic Acid from Vanillic Acid

Introduction

In the landscape of pharmaceutical and materials science, the modification of naturally occurring compounds presents a fertile ground for the discovery of novel molecules with enhanced or entirely new functionalities. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a derivative of vanillin, is a readily available and biocompatible starting material.[1] Its phenolic hydroxyl group offers a prime site for chemical modification, enabling the synthesis of a diverse array of derivatives.[2][3] This guide provides a comprehensive, in-depth technical overview of the synthesis of 4-Butoxy-3-methoxybenzoic acid from vanillic acid, a transformation that significantly increases the lipophilicity of the parent molecule, thereby altering its potential biological and material properties.[4]

This document is tailored for researchers, scientists, and professionals in drug development, offering not just a procedural outline but a deep dive into the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Reaction Overview: The Williamson Ether Synthesis

The conversion of vanillic acid to this compound is achieved through the Williamson ether synthesis.[5] This classic and robust SN2 reaction involves the deprotonation of the phenolic hydroxyl group of vanillic acid to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide (in this case, 1-bromobutane) to form the desired ether.[5][6][7]

Reaction Scheme

The overall chemical transformation is depicted below:

Caption: General scheme for the synthesis of this compound.

Mechanistic Insight

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The key steps are:

-

Deprotonation: A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), removes the acidic proton from the phenolic hydroxyl group of vanillic acid.[6][8] This generates a phenoxide ion, which is a potent nucleophile. The choice of base is critical; weaker bases like K₂CO₃ are often sufficient for phenols due to their relatively high acidity compared to aliphatic alcohols.[6] Stronger bases like NaH may also be used, particularly for less reactive alcohols.[8]

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of 1-bromobutane. This is a concerted step where the carbon-oxygen bond forms simultaneously with the cleavage of the carbon-bromine bond.[5]

-

Product Formation: The result is the formation of this compound and a salt byproduct (e.g., potassium bromide).

Caption: Mechanism of the Williamson ether synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |

| Vanillic Acid | C₈H₈O₄ | 168.15 | 121-34-6 | Starting Material |

| 1-Bromobutane | C₄H₉Br | 137.02 | 109-65-9 | Alkylating Agent |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Base, anhydrous |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Solvent, anhydrous |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | For acidification |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent, anhydrous |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Brine (saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | - |

Equipment

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillic acid (10.0 g, 59.5 mmol) and anhydrous potassium carbonate (16.4 g, 118.9 mmol, 2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask. Stir the suspension at room temperature for 30 minutes to ensure adequate mixing.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (7.7 mL, 71.4 mmol, 1.2 equivalents) dropwise over 5-10 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for 12-16 hours.[9] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (500 mL) with stirring.

-

Acidify the aqueous mixture to a pH of approximately 2-3 with 1M hydrochloric acid.[9] This will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash with cold water.[9]

-

-

Purification:

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer sequentially with water and brine.[9]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[9]

-

Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes.[4]

-

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Confirmation of the successful synthesis and purity of the final product is crucial. The following analytical techniques are recommended:

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Molecular Weight | 224.25 g/mol [10] |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following are predicted spectroscopic characteristics based on analogous compounds.[10]

¹H NMR (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, butoxy, methoxy, and carboxylic acid protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.5 - 7.7 | Multiplet | 2H | Aromatic (H-2, H-6) |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic (H-5) |

| ~4.0 | Triplet | 2H | -OCH₂CH₂CH₂CH₃ |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~1.7 - 1.9 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ |

| ~1.4 - 1.6 | Multiplet | 2H | -OCH₂CH₂CH₂CH₃ |

| ~0.9 - 1.0 | Triplet | 3H | -OCH₂CH₂CH₂CH₃ |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~152 | C-4 |

| ~148 | C-3 |

| ~124 | C-1 |

| ~122 | C-6 |

| ~114 | C-5 |

| ~112 | C-2 |

| ~68 | -OCH₂CH₂CH₂CH₃ |

| ~56 | -OCH₃ |

| ~31 | -OCH₂CH₂CH₂CH₃ |

| ~19 | -OCH₂CH₂CH₂CH₃ |

| ~14 | -OCH₂CH₂CH₂CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 | O-H stretch (carboxylic acid) |

| 2960-2850 | C-H stretch (alkane) |

| ~1680 | C=O stretch (carboxylic acid) |

| ~1600, ~1515 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound. The expected molecular ion peak [M]⁺ would be at m/z = 224.25.[10]

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]

-

Ventilation: Conduct the reaction in a well-ventilated fume hood.[4][12]

-

Reagent Handling:

-

Sodium Hydride (if used as an alternative base): Is a highly water-reactive and flammable solid.[11][12][13][14] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[11][14] In case of fire, use a Class D fire extinguisher, sand, or dry chemical. DO NOT use water. [11][12]

-

Hydrochloric Acid: Is corrosive and should be handled with caution.[4]

Conclusion

The synthesis of this compound from vanillic acid via the Williamson ether synthesis is a straightforward and efficient method for modifying this natural product. This guide has provided a comprehensive overview of the reaction, including a detailed experimental protocol, characterization data, and essential safety information. The resulting compound, with its increased lipophilicity, serves as a valuable intermediate for further research in medicinal chemistry and materials science. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.

References

- Benchchem. (2025). Spectroscopic Profile of 4-Isobutoxy-3-methoxybenzoic Acid: A Technical Guide.

- Benchchem. (2025). Application Notes and Protocols for the Synthesis of 4-Isobutoxy-3-methoxybenzoic Acid.

- Benchchem. (2025). Application Notes and Protocols: 4-Isobutoxy-3-methoxybenzoic Acid as a Versatile Starting Material.

- Benchchem. (2025). Application Notes and Protocols for the Functionalization of 4-Isobutoxy-3-methoxybenzoic Acid.

- Thermo Fisher Scientific. (2008). SAFETY DATA SHEET - Sodium hydride.

- University of California. (2012). Sodium Hydride - Standard Operating Procedure.

- Benchchem. (2025). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.

- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.

- PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde.

- Benchchem. (2025). An In-depth Technical Guide to 4-Acetoxy-3-methoxybenzoic Acid: A Vanillic Acid Derivative.

- PubChemLite. (n.d.). This compound (C12H16O4).

- Wikipedia. (n.d.). Williamson ether synthesis.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Sodium hydride.

- ResearchGate. (n.d.). (A): Alkylation of the vanillin moiety through the hydroxyl functional group.

- Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).

- Fisher Scientific. (2008). SAFETY DATA SHEET - Sodium hydride.

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Chemistry Steps. (n.d.). Williamson Ether Synthesis.

- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.

- Organic Syntheses. (n.d.). vanillic acid.

- Wikipedia. (n.d.). Vanillic acid.

Sources

- 1. Vanillic acid - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 12. alkalimetals.com [alkalimetals.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Butoxy-3-methoxybenzoic Acid

Introduction

4-Butoxy-3-methoxybenzoic acid, a derivative of the versatile benzoic acid scaffold, represents a molecule of significant interest within the landscape of contemporary drug discovery. While direct and extensive research on this specific compound is still emerging, its structural characteristics, shared with a class of pharmacologically active methoxybenzoic acid derivatives, provide a strong foundation for predicting its mechanism of action and therapeutic potential. This technical guide synthesizes current understanding from closely related analogues to construct a scientifically rigorous and insightful exploration of the probable biological activities of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into potential molecular targets, signaling pathways, and the experimental methodologies required to validate these hypotheses.

The core structure, featuring a butoxy and a methoxy group on the benzoic acid ring, creates a unique electronic and steric profile that is ripe for strategic exploitation in medicinal chemistry. Insights from structurally similar compounds suggest that this compound could exert its effects through several key mechanisms, including enzyme inhibition, modulation of critical cell signaling pathways, and receptor antagonism. This guide will dissect these potential mechanisms, providing a roadmap for future investigation and development.

Predicted Mechanisms of Action and Supporting Evidence

The following sections explore the most probable mechanisms of action for this compound, drawing evidence from well-studied structural analogues.

Phosphodiesterase 4 (PDE4) Inhibition: A Plausible Anti-Inflammatory Pathway

Structurally related compounds, such as 4-isobutoxy-3-methoxybenzoic acid, have been identified as promising scaffolds for the development of Phosphodiesterase 4 (PDE4) inhibitors.[1] PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[1]

Causality of Action: Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates and deactivates various downstream inflammatory mediators. The resulting suppression of pro-inflammatory cytokine production and immune cell activation forms the basis of the anti-inflammatory effects observed with PDE4 inhibitors. Given the structural similarity, it is highly probable that this compound could also exhibit PDE4 inhibitory activity.

Signaling Pathway: cAMP-Mediated Anti-Inflammatory Response

Caption: Hypothesized PDE4 inhibition by this compound.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

A self-validating system to assess the direct inhibitory effect of this compound on PDE4 activity.

-

Enzyme and Substrate Preparation: Recombinant human PDE4 enzyme and the fluorescently labeled cAMP substrate are prepared in an appropriate assay buffer.

-

Compound Dilution: A serial dilution of this compound is prepared to determine the half-maximal inhibitory concentration (IC50). A known PDE4 inhibitor (e.g., Roflumilast) is used as a positive control.

-

Reaction Initiation: The PDE4 enzyme is incubated with the test compound or control for a predefined period. The reaction is initiated by the addition of the cAMP substrate.

-

Signal Detection: The reaction progress is monitored by measuring the change in fluorescence, which corresponds to the rate of cAMP hydrolysis.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is determined by fitting the data to a dose-response curve.

Modulation of the Akt/NF-κB Signaling Pathway: A Potential Anticancer Mechanism

Derivatives of methoxybenzoic acid have demonstrated significant potential as anticancer agents by targeting crucial cell survival pathways, notably the Akt/NF-κB signaling cascade.[2][3][4] This pathway is frequently dysregulated in various cancers, promoting cell proliferation, survival, and resistance to apoptosis.[2]

Causality of Action: The serine/threonine kinase Akt is a central hub in cell signaling that, when activated, promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. Akt also activates the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[4] Inhibition of this pathway by compounds like 4-hydroxy-3-methoxybenzoic acid methyl ester (a curcumin analogue) has been shown to induce apoptosis in cancer cells.[3][4] It is plausible that this compound could similarly disrupt this critical survival pathway.

Signaling Pathway: Akt/NF-κB Inhibition in Cancer Cells

Caption: Hypothesized inhibition of the Akt/NF-κB pathway.

Experimental Protocol: Western Blot Analysis for Pathway Modulation

This protocol validates the effect of this compound on key proteins within the Akt/NF-κB pathway.

-

Cell Culture and Treatment: A relevant cancer cell line (e.g., prostate cancer cells) is cultured and treated with varying concentrations of this compound for a specified duration.

-

Protein Extraction: Cells are lysed to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is probed with primary antibodies specific for total and phosphorylated forms of Akt and NF-κB, as well as an internal loading control (e.g., β-actin).

-

Detection and Analysis: Following incubation with a secondary antibody conjugated to a detectable marker (e.g., HRP), the protein bands are visualized. The band intensities are quantified to determine the effect of the compound on the phosphorylation status of the target proteins.

VLA-4 Antagonism: A Potential Avenue for Treating Inflammatory Diseases

A novel series of 4-(Pyrrolidinyl)methoxybenzoic acid derivatives have been synthesized and identified as potent antagonists of Very Late Antigen-4 (VLA-4).[5][6] VLA-4 is an integrin that plays a pivotal role in the recruitment of inflammatory cells to sites of inflammation.[5] Antagonism of VLA-4 is a validated therapeutic strategy for inflammatory conditions such as asthma and multiple sclerosis.[5]

Causality of Action: By blocking the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells, VLA-4 antagonists prevent the adhesion and transmigration of inflammatory cells across the vascular endothelium. This disruption of leukocyte trafficking to inflamed tissues underpins the therapeutic effect. The shared benzoic acid core suggests that this compound could be a scaffold for developing VLA-4 antagonists.

Workflow: Screening for VLA-4 Antagonism

Caption: A logical workflow for the discovery of VLA-4 antagonists.

Quantitative Data from Structurally Related Compounds

While specific IC50 values for this compound are not yet available, the following table summarizes the activity of related compounds to provide a benchmark for future studies.

| Compound/Derivative | Target/Assay | Cell Line | IC50 Value (µM) | Reference |

| 4-(Pyrrolidinyl)methoxybenzoic acid derivative (15e) | VLA-4 Antagonism | - | 0.0016 | [6] |

| 4-(3,4,5-Trimethoxyphenoxy)benzoic acid | Cytotoxicity | MCF-7 (Breast) | ~10 (estimated) | [2] |

| Methyl 4-(3,4,5-trimethoxyphenoxy)benzoate | Cytotoxicity | MCF-7 (Breast) | ~10 (estimated) | [2] |

Note: The IC50 values for derivatives of this compound would require experimental determination.[1]

Conclusion and Future Directions

This compound stands as a promising, yet underexplored, molecule with significant therapeutic potential. Based on the robust evidence from its structural analogues, this compound and its derivatives are prime candidates for investigation as PDE4 inhibitors for inflammatory diseases, modulators of the Akt/NF-κB pathway for cancer therapy, and VLA-4 antagonists for autoimmune disorders.

The experimental protocols and workflows detailed in this guide provide a clear and scientifically sound framework for elucidating the precise mechanism of action of this compound. Future research should focus on synthesizing and screening a library of its derivatives to establish structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The multifaceted biological activities of the broader methoxybenzoic acid class strongly suggest that this compound is a scaffold worthy of in-depth investigation.

References

- Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)-3-methoxybenzoic acid Derivatives - College of Pharmacy. (URL: [Link])

- 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC - NIH. (URL: [Link])

- The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. (URL: [Link])

- Ferulic acid-mediated modulation of apoptotic signaling pathways in cancer - PubMed. (URL: [Link])

- In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)

- 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. (URL: [Link])

- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Rel

- 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC - PubMed Central. (URL: [Link])

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv

- This compound (C12H16O4) - PubChemLite. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 4-Butoxy-3-methoxybenzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of 4-Butoxy-3-methoxybenzoic Acid Derivatives

Foreword

The exploration of novel therapeutic agents is a cornerstone of modern drug discovery. Among the vast chemical landscapes, phenolic acids, and their derivatives, represent a class of compounds with significant and diverse biological activities. This guide focuses on a specific, yet underexplored, derivative: this compound. As a derivative of vanillic acid, a well-documented bioactive compound, it holds considerable therapeutic promise. This document serves as a technical and strategic guide for researchers and drug development professionals, providing a comprehensive overview of its hypothesized biological activities, the rationale behind them, and detailed methodologies for their investigation. Our approach is grounded in the established knowledge of its parent compounds, offering a robust framework for its systematic evaluation.

The Chemical Rationale: From Vanillic Acid to its 4-Butoxy Derivative

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a phenolic compound found in various plants and is known for its antioxidant, anti-inflammatory, and neuroprotective properties. The therapeutic potential of vanillic acid is, however, sometimes limited by its pharmacokinetic properties. The derivatization of the 4-hydroxyl group to a butoxy ether in this compound is a strategic chemical modification. This alteration is hypothesized to increase the lipophilicity of the molecule, which could, in turn, enhance its cell membrane permeability and bioavailability. Such an enhancement could lead to more potent biological effects compared to its parent compound.

Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of vanillic acid and other 4-alkoxy-3-methoxybenzoic acid derivatives, we can postulate several key biological activities for the 4-butoxy derivative.

Antioxidant Activity

The phenolic hydroxyl group is a key determinant of the antioxidant activity of many compounds. While the 4-hydroxyl group in our target molecule is etherified, the overall electron-donating nature of the methoxy and butoxy groups on the benzene ring may still allow for radical scavenging activity.

Hypothesized Mechanism: The compound could act as a direct scavenger of reactive oxygen species (ROS) or it could upregulate endogenous antioxidant enzymes through signaling pathways such as the Nrf2-ARE pathway.

Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases. Vanillic acid has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. The increased lipophilicity of the 4-butoxy derivative could enhance its ability to modulate intracellular inflammatory signaling.

Hypothesized Mechanism: The compound may inhibit the activation of the NF-κB pathway, a central regulator of inflammation, thereby reducing the expression of pro-inflammatory mediators like TNF-α, IL-6, and COX-2.

Caption: Hypothesized anti-inflammatory mechanism via NF-κB inhibition.

Anticancer Potential

Many phenolic compounds exhibit anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. The enhanced cellular uptake of the 4-butoxy derivative could lead to more potent cytotoxic effects on cancer cells.

Hypothesized Mechanism: The compound might induce apoptosis by modulating the expression of Bcl-2 family proteins and activating caspases. It could also potentially inhibit cancer cell proliferation by arresting the cell cycle at specific checkpoints.

Experimental Protocols for Validation

To systematically evaluate the hypothesized biological activities, a series of well-controlled in vitro experiments are recommended.

Antioxidant Activity Assessment

3.1.1. DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Protocol:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Prepare a series of dilutions of the compound.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 50 µL of each compound dilution and 150 µL of the DPPH solution.

-

Include a positive control (e.g., ascorbic acid) and a blank (solvent + DPPH).

-

Incubate the plate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity for each concentration.

-

3.1.2. Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.

-

Protocol:

-

Seed cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

-

Wash the cells and incubate with the compound at various concentrations for 1 hour.

-

Add the fluorescent probe DCFH-DA and incubate for 30 minutes.

-

Induce oxidative stress by adding a ROS generator (e.g., AAPH).

-

Measure the fluorescence at appropriate excitation and emission wavelengths over time.

-

Quantify the antioxidant activity by comparing the fluorescence in treated and untreated cells.

-

Anti-inflammatory Activity Assessment

3.2.1. Nitric Oxide (NO) Production in Macrophages

-

Principle: This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Protocol:

-

Culture murine macrophages (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with different concentrations of the compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at 540 nm.

-

Determine the concentration of nitrite from a standard curve.

-

3.2.2. Measurement of Pro-inflammatory Cytokines

-

Principle: This assay quantifies the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Protocol:

-

Follow the same cell culture and treatment protocol as for the NO assay.

-

Collect the cell culture supernatant.

-

Perform an ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Quantify the cytokine concentrations based on the standard curves.

-

Anticancer Activity Assessment

3.3.1. MTT Cell Viability Assay

-

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Protocol:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate.

-

Treat the cells with various concentrations of the compound for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

3.3.2. Apoptosis Assay by Flow Cytometry

-

Principle: This assay uses Annexin V and propidium iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.

-

Protocol:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

-

Data Presentation and Interpretation

For a clear and concise presentation of the experimental results, the use of tables and graphs is highly recommended.

Table 1: Summary of Hypothesized Biological Activities and Relevant Assays

| Biological Activity | Key Assay(s) | Endpoint(s) |

| Antioxidant | DPPH Radical Scavenging | IC50 Value |

| Cellular Antioxidant Activity | Reduction in ROS levels | |

| Anti-inflammatory | Nitric Oxide Production | Inhibition of NO production |

| Cytokine Measurement (ELISA) | Reduction in TNF-α, IL-6 levels | |

| Anticancer | MTT Cell Viability | IC50 Value |

| Apoptosis Assay (Flow Cytometry) | Percentage of apoptotic cells |

Experimental Workflow Visualization

A systematic approach to screening and validating the biological activities of the this compound derivative is crucial.

Caption: A streamlined workflow for the comprehensive evaluation of the compound.

Conclusion and Future Directions

The this compound derivative represents a promising lead compound with the potential for diverse therapeutic applications. Its enhanced lipophilicity, compared to its parent compound vanillic acid, may translate to improved bioavailability and more potent biological effects. The experimental framework outlined in this guide provides a clear and robust pathway for the systematic investigation of its antioxidant, anti-inflammatory, and anticancer properties. Future studies should focus on elucidating the precise molecular mechanisms of action and evaluating its efficacy and safety in preclinical animal models. Such a comprehensive approach will be instrumental in unlocking the full therapeutic potential of this novel derivative.

References

- Vanillic Acid: A Review of its Pharmacological Properties.Molecules. [Link]

- Biological Activities of Vanillic Acid.International Journal of Molecular Sciences. [Link]

- DPPH Radical Scavenging Assay.Food Chemistry. [Link]

- The Cellular Antioxidant Activity (CAA) Assay.Journal of Agricultural and Food Chemistry. [https://pubs.acs.org/doi/10.1021/jf071513+

- MTT Cell Viability Assay.

The Strategic Role of 4-Butoxy-3-methoxybenzoic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. Among these, the substituted benzoic acid framework has consistently proven to be a privileged structure, lending itself to a vast array of pharmacological applications. This technical guide delves into the burgeoning significance of 4-Butoxy-3-methoxybenzoic acid, a molecule poised at the intersection of synthetic accessibility and therapeutic potential. While direct and extensive research on this specific entity is emerging, its structural analogues have demonstrated significant promise, particularly in the realms of oncology and inflammatory diseases. This document will synthesize the current understanding, offer field-proven insights into its application, and provide detailed experimental frameworks for its evaluation, thereby empowering researchers to unlock its full potential.

Physicochemical Properties and Synthetic Strategy

The unique physicochemical profile of this compound, conferred by its butoxy and methoxy substituents, provides a foundation for its utility in medicinal chemistry. The butoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the methoxy group can influence electronic properties and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [BOC Sciences] |

| Molecular Weight | 224.25 g/mol | [BOC Sciences] |

| Melting Point | 142°C | [BOC Sciences] |

| Boiling Point | 344.2°C at 760 mmHg | [BOC Sciences] |

| Density | 1.124 g/cm³ | [BOC Sciences] |

| InChI Key | MVXLURPNIOZKDD-UHFFFAOYSA-N | [BOC Sciences] |

Core Synthesis Protocol: Williamson Ether Synthesis

The most direct and widely employed method for the synthesis of this compound is the Williamson ether synthesis, a robust and versatile SN2 reaction. This approach utilizes the readily available and inexpensive starting material, vanillic acid (4-hydroxy-3-methoxybenzoic acid).

Experimental Protocol: Synthesis of this compound

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillic acid (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution and stir at room temperature for 30 minutes to facilitate the formation of the phenoxide ion.

-

Alkylation: To the stirred suspension, add 1-bromobutane (1.2 eq) dropwise.

-

Reaction: Heat the reaction mixture to 80-90°C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and pour it into cold water.

-

Acidification: Acidify the aqueous solution with 1M HCl to a pH of ~2 to precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Therapeutic Potential in Drug Discovery

The 3,4-dialkoxybenzoic acid moiety is a recognized pharmacophore in several classes of therapeutic agents. The strategic placement of the butoxy and methoxy groups in this compound makes it a compelling scaffold for targeting key biological pathways implicated in disease.

Anti-Inflammatory Activity: Phosphodiesterase 4 (PDE4) Inhibition

Mechanism of Action: Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).[1] Several potent and selective PDE4 inhibitors feature the 3,4-dialkoxybenzoyl moiety, suggesting that derivatives of this compound are promising candidates for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[2]

Experimental Protocol: In Vitro PDE4 Inhibition Assay (Scintillation Proximity Assay)

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.

-

Assay Plate Setup: In a 96-well plate, add the diluted compound, followed by a solution of purified recombinant PDE4 enzyme in assay buffer. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

-

Pre-incubation: Incubate the plate for 20-30 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Start the reaction by adding [³H]-cAMP to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.

-

Termination and Detection: Stop the reaction by adding scintillation proximity assay (SPA) beads. The beads bind to the [³H]-AMP product, generating a detectable signal.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression.[3]

Caption: Signaling pathway of PDE4 and the mechanism of its inhibition.

Anticancer Activity: Tubulin Polymerization Inhibition

Mechanism of Action: The microtubule network, formed by the polymerization of αβ-tubulin heterodimers, is essential for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. The 4-methoxybenzoyl scaffold is a key feature of a class of potent anticancer agents known as 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), which act as tubulin polymerization inhibitors by binding to the colchicine-binding site.[4][5] This suggests that this compound can serve as a valuable starting material for the synthesis of novel analogs in this class.[5]

Experimental Protocol: Cell-Based Assay for Tubulin Polymerization Inhibition

This assay is based on the morphological changes of cells treated with agents that disrupt tubulin polymerization.

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 24 hours). Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.

-

Induction of Morphological Change: In some protocols, an agent like dibutyryl-cAMP (db-cAMP) is added to induce tubulin-dependent morphological changes (e.g., cell rounding) in responsive cell lines.[6][7] Pre-treatment with a tubulin inhibitor will prevent this change.[6][7]

-

Phenotypic Analysis: Analyze the cells for morphological changes indicative of microtubule disruption, such as cell cycle arrest at the G2/M phase, using microscopy or high-content imaging.[8]

-

Quantification of Cell Viability: Assess cell viability using a standard method like the MTT assay to determine the cytotoxic effects of the compound.

-

Data Analysis: Determine the IC₅₀ value for cytotoxicity and correlate it with the observed morphological changes to assess the compound's potency as a tubulin polymerization inhibitor.[9]

Caption: Mechanism of action for tubulin polymerization inhibitors.

Pharmacokinetic Considerations

While specific pharmacokinetic data for this compound are not extensively available, general principles for benzoic acid derivatives can provide valuable insights. The metabolic fate of benzoic acid derivatives often involves conjugation with glycine to form hippuric acid, which is then excreted.[10] The lipophilicity introduced by the butoxy group in this compound may influence its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive evaluation of these parameters is crucial for the development of any drug candidate.

Conclusion and Future Directions

This compound represents a promising and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the established pharmacological relevance of its structural motifs make it an attractive starting point for the development of novel anti-inflammatory and anticancer agents. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the therapeutic potential of this compound and its derivatives. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in relevant biological assays to establish clear structure-activity relationships. Furthermore, in-depth studies on the mechanism of action and pharmacokinetic properties of lead compounds will be essential for their translation into clinical candidates.

References

- McLaughlin, J. L., et al. (1996). Cell-based screen for identification of inhibitors of tubulin polymerization.

- American Chemical Society. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.

- Zhou, J., et al. (2013). A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs. Theranostics, 3(9), 679-688. [Link]

- American Chemical Society. (1996). Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.

- MDPI. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences. [Link]

- Kubota, K., et al. (1988). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology, 35(4), 431-435. [Link]

- ResearchGate. (2010). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. [Link]

- National Center for Biotechnology Information. (2020).

- National Center for Biotechnology Information. (1988). Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans. European Journal of Clinical Pharmacology. [Link]

- National Center for Biotechnology Information. (2014). Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases.

- MDPI. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules. [Link]

- National Center for Biotechnology Information. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry. [Link]

- National Center for Biotechnology Information. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry. [Link]

- ResearchGate. (2025). Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. [Link]

- National Center for Biotechnology Information. (2013). (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibits tubulin polymerization, induces G2/M arrest, and triggers apoptosis in human leukemia HL-60 cells. Toxicology and Applied Pharmacology. [Link]

- National Center for Biotechnology Information. (2022). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Frontiers in Environmental Science. [Link]

- MDPI. (2023).

- ResearchGate. (2024). In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. [Link]

- University of Mustansiriyah. (2024). Synthesis, Docking Study and Preliminary Cytotoxicity Evaluation of New 4-(tert-butyl)

- MDPI. (2022). A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. International Journal of Molecular Sciences. [Link]

- ResearchGate. (2025). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. [Link]

- Widya Mandala Surabaya Catholic University Repository. (n.d.). Untitled. [Link]

- MDPI. (2023). Natural Phosphodiesterase-4 Inhibitors with Potential Anti-Inflammatory Activities from Millettia dielsiana. Molecules. [Link]

- ResearchGate. (2025).

- National Center for Biotechnology Information. (2014). Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases.

- ResearchGate. (n.d.). Phosphodiesterase 4 (PDE4) Inhibitors. [Link]

- National Center for Biotechnology Information. (2015). The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay. British Journal of Pharmacology. [Link]

- MDPI. (2023). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. [Link]

- Frontiers. (2020). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. [Link]

- ResearchGate. (n.d.). Inhibition of Tubulin Polymerization by Compounds 4, 19, 20, 25, and.... [Link]

- PubChem. (n.d.). 4-Methoxybenzoic Acid. [Link]

- MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

- ResearchGate. (n.d.).

- PubMed. (n.d.). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. [Link]

- PubChem. (n.d.). 4-Butoxy-3-methoxybenzaldehyde. [Link]

- ResearchGate. (n.d.).

- Chemical Pharmaceutical Bulletin. (n.d.). 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. [Link]

- The Role of 4-Benzyloxy-3-methoxybenzoic Acid in Novel Drug Discovery. (2025). Tejle Chemicals. [Link]

- ResearchGate. (n.d.). In silico and in vitro evaluation of novel carbothioamide-based and heterocyclic derivatives of 4-(tert-butyl)-3-methoxybenzoic acid as EGFR tyrosine kinase allosteric site inhibitors. [Link]

Sources

- 1. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cell-based screen for identification of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 [mdpi.com]

- 9. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 10. Dose-dependent pharmacokinetics of benzoic acid following oral administration of sodium benzoate to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 4-Butoxy-3-methoxybenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 4-Butoxy-3-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. Recognizing the limited availability of specific experimental solubility data for this compound in public literature, this document focuses on the foundational principles of solubility, leveraging data from structurally analogous compounds, and presenting detailed, field-proven experimental protocols. This guide is intended to empower researchers, scientists, and drug development professionals with the necessary tools and theoretical understanding to accurately assess the solubility of this compound in a variety of solvent systems.

Introduction: The Challenge of Characterizing Novel Compounds

This compound (CAS: 3535-34-0) is a benzoic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility profile is a critical prerequisite for its successful application, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug development.

While specific quantitative solubility data for this compound is not extensively documented, we can infer its likely behavior and establish a robust methodology for its determination by examining its structural components and the well-documented solubility of related compounds.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound, featuring a carboxylic acid group, a methoxy group, and a butoxy group attached to a benzene ring, dictates its solubility. The carboxylic acid group provides a site for hydrogen bonding and ionization, while the butoxy and methoxy groups contribute to the molecule's lipophilicity.

Based on the "like dissolves like" principle, we can predict the following general solubility trends[1]:

-

Polar Solvents: The presence of the polar carboxylic acid and methoxy groups suggests that this compound will exhibit some solubility in polar solvents. However, the nonpolar butoxy group and the benzene ring will limit its solubility in highly polar solvents like water.

-

Nonpolar Solvents: The butoxy group, being a moderately long alkyl chain, will enhance the compound's solubility in nonpolar and weakly polar organic solvents.

-

pH-Dependent Aqueous Solubility: As a carboxylic acid, its solubility in aqueous solutions will be highly dependent on the pH.[1][2] In acidic conditions (low pH), it will exist predominantly in its less soluble, protonated form. As the pH increases (becomes more basic), it will deprotonate to form the more soluble carboxylate salt.[1][2]

Reference Data: Solubility of Structurally Similar Compounds

To provide a more quantitative expectation, we can examine the solubility of 4-methoxybenzoic acid (p-anisic acid), a structurally related compound. While the additional butoxy group in our target molecule will increase its lipophilicity and likely decrease its aqueous solubility, the general trends in organic solvents should be comparable.

Table 1: Qualitative Solubility of 4-Methoxybenzoic Acid [3][4][5]

| Solvent | Solubility |

| Cold Water | Sparingly soluble |

| Hot Water | More soluble |

| Alcohols (Methanol, Ethanol) | Highly soluble |

| Ethers (e.g., Diethyl ether) | Soluble |

| Esters (e.g., Ethyl acetate) | Soluble |

| Ketones (e.g., Acetone) | Good solubility |

| Hydrocarbons (e.g., Toluene) | Lower solubility |

Experimental Determination of Solubility

The following section details a robust, step-by-step protocol for the experimental determination of the equilibrium solubility of this compound. The isothermal shake-flask method is a widely accepted and reliable technique.[6]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a gravimetric analysis setup (vacuum oven)

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure the solution is saturated.[7]

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure that solid-liquid equilibrium is achieved. It is advisable to conduct preliminary studies to determine the optimal equilibration time.[6]

-

-

Sampling and Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe. To avoid temperature fluctuations that could affect solubility, the syringe can be pre-heated or pre-cooled to the experimental temperature.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.[6]

-

-

Analysis of Solute Concentration:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solvent's boiling point and the solute's melting point) until a constant weight of the dried solute is achieved.[3]

-

Calculate the mass of the dissolved this compound and the mass of the solvent to determine the solubility (e.g., in g/100 g of solvent or mg/mL).[3]

-

-

HPLC Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standard solutions.[3]

-

Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

-

The Critical Influence of pH on Aqueous Solubility

For applications in aqueous systems, such as in biological assays or pharmaceutical formulations, understanding the effect of pH is paramount. As a carboxylic acid, this compound will exist in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms.

The Henderson-Hasselbalch Relationship

The relationship between pH, the acid dissociation constant (pKa), and the ratio of the deprotonated to protonated forms of the acid is described by the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal.

pH Adjustment to Enhance Solubility

To increase the aqueous solubility of this compound, the pH of the solution can be raised above its pKa. This can be achieved by adding a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which will convert the carboxylic acid to its more soluble salt form.[8]

Diagram of pH-Dependent Equilibrium

Caption: Equilibrium of a carboxylic acid at different pH values.

Conclusion

While direct, published solubility data for this compound is scarce, a comprehensive understanding of its chemical structure and the established principles of solubility provide a strong foundation for its characterization. By leveraging data from analogous compounds and employing the detailed experimental protocols outlined in this guide, researchers can confidently and accurately determine the solubility of this compound in various solvents and at different pH values. This empirical data is an indispensable component for the successful development and application of this compound in scientific research.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents. Benchchem. Accessed January 10, 2026.

- Benchchem. In-depth Technical Guide: Solubility of 4-Acetoxy-3-methoxybenzoic Acid in Organic Solvents. Benchchem. Accessed January 10, 2026.

- Benchchem. solubility profile of 4-methoxybenzoic acid in different solvents. Benchchem. Accessed January 10, 2026.

- Benchchem. Technical Support Center: Enhancing the Solubility of Benzoic Acid Derivatives in Organic Solvents. Benchchem. Accessed January 10, 2026.

- Britannica. Carboxylic acid - Properties, Structure, Reactions. Britannica. Accessed January 10, 2026.

- ChemicalBook. 4-BUTOXY-3-METHOXY-BENZOIC ACID | 3535-34-0. ChemicalBook. Accessed January 10, 2026.

- Fiveable. pH and Solubility - AP Chem. Fiveable. Accessed January 10, 2026.

- Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide. Guidechem. Accessed January 10, 2026.

- PubChem. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461. PubChem. Accessed January 10, 2026.

- PubChem. 4-Butoxy-3-methoxybenzaldehyde | C12H16O3 | CID 2063822. PubChem. Accessed January 10, 2026.

- Reddit. How does pH affect water solubility of organic acids (or acids in general)? Reddit. Accessed January 10, 2026.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Scribd. Accessed January 10, 2026.

- The Science Behind 4-Methoxybenzoic Acid: Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 10, 2026.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown. Accessed January 10, 2026.

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Unknown. Accessed January 10, 2026.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Unknown. Accessed January 10, 2026.

- Unknown. Solubility of Organic Compounds. Unknown. Accessed January 10, 2026.

- Vertex AI Search. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed. Vertex AI Search. Accessed January 10, 2026.

- Vertex AI Search. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Vertex AI Search. Accessed January 10, 2026.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Buy 4-Methoxybenzoic acid | 100-09-4 [smolecule.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

A Technical Guide to the Crystal Structure Determination of 4-Butoxy-3-methoxybenzoic Acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butoxy-3-methoxybenzoic acid, a derivative of vanillic acid, stands as a molecule of significant interest in medicinal chemistry and materials science. Its structural characteristics, particularly the interplay of its flexible butoxy tail, methoxy group, and the hydrogen-bonding capable carboxylic acid, suggest that its solid-state packing could profoundly influence its physicochemical properties such as solubility, stability, and bioavailability. Despite its importance, a definitive public record of its single-crystal X-ray structure is not available. This technical guide, therefore, provides a comprehensive roadmap for researchers to determine and analyze the crystal structure of this compound. We will delve into the synthesis of high-purity material, explore methodologies for single-crystal growth, detail the process of data acquisition via single-crystal X-ray diffraction, and outline the steps for structure solution and refinement. Furthermore, we will introduce computational crystal structure prediction as a powerful complementary tool.

Introduction: The Significance of Crystalline Form

The three-dimensional arrangement of molecules in a crystal, known as the crystal lattice, is not merely a matter of aesthetic symmetry. For active pharmaceutical ingredients (APIs) and key intermediates, the crystal structure dictates a cascade of critical parameters. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can lead to vastly different physical properties. A comprehensive understanding of the crystal structure of this compound is, therefore, a foundational step in its development for any application. Single-crystal X-ray diffraction (XRD) is the definitive technique for elucidating this atomic-level arrangement, providing precise information on bond lengths, bond angles, and intermolecular interactions.[1] This guide will equip researchers with the necessary protocols and theoretical understanding to undertake this crucial characterization.

Securing the Starting Material: Synthesis of this compound

The first and most critical step is the synthesis of high-purity this compound. The presence of impurities can significantly hinder crystallization. A robust and well-established method for this synthesis is the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).

Synthetic Protocol

This protocol is adapted from established procedures for similar alkoxybenzoic acids.[2]

Materials:

-

4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid)

-

1-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

-

Deionized water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with stir bar

-

Heating mantle

-

Büchner funnel and vacuum flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 10.0 g (59.5 mmol) of 4-hydroxy-3-methoxybenzoic acid in 100 mL of DMF. Add 12.3 g (89.2 mmol) of anhydrous potassium carbonate to the solution.

-

Alkylation: While stirring, slowly add 9.7 mL (89.2 mmol) of 1-bromobutane to the mixture at room temperature.

-

Reflux: Attach the reflux condenser and heat the mixture to 80-90°C for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

-

Precipitation: Acidify the aqueous solution to a pH of approximately 2 with 1M HCl to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from an ethanol/water or ethyl acetate/hexanes mixture to yield pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Confirm the identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Workflow for the synthesis of this compound.

The Art of Crystal Growth: Obtaining X-ray Quality Single Crystals

Growing single crystals suitable for XRD analysis is often the most challenging step. The ideal crystal should be well-formed, free of defects, and typically between 0.1 and 0.3 mm in each dimension.[1] For organic molecules, several solution-based methods are effective.

Solvent Selection

The choice of solvent is paramount. A good solvent system is one in which the compound has moderate solubility. If solubility is too high, nucleation will be rapid, leading to many small crystals. If it is too low, crystallization may not occur. A systematic approach involves testing the solubility of the compound in a range of solvents with varying polarities.

| Solvent | Polarity Index | Potential Use |

| Hexane | 0.1 | Antisolvent |

| Toluene | 2.4 | Primary solvent or in a binary mixture |

| Diethyl Ether | 2.8 | Antisolvent |

| Dichloromethane | 3.1 | Primary solvent |

| Ethyl Acetate | 4.4 | Primary solvent |

| Acetone | 5.1 | Primary solvent |

| Ethanol | 5.2 | Primary solvent, good for hydrogen bonding |

| Methanol | 6.6 | Primary solvent, good for hydrogen bonding |

Table 1: Common solvents for crystallization of organic compounds.

Crystallization Techniques

3.2.1. Slow Evaporation

This is the simplest method. A nearly saturated solution of the compound is prepared and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[3][4][5]

Protocol:

-

Dissolve 10-20 mg of purified this compound in a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

-

Cover the vial with parafilm and puncture a few small holes with a needle to allow for slow evaporation.

-

Place the vial in a vibration-free location and monitor for crystal growth over several days.

3.2.2. Vapor Diffusion

This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[3][6][7][8]

Protocol:

-

Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., toluene).

-

Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is insoluble (the "antisolvent," e.g., hexane).

-

The antisolvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Caption: Common methods for single-crystal growth of organic molecules.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The interaction of X-rays with the crystal's electron density produces a diffraction pattern, which can be mathematically deconvoluted to determine the three-dimensional atomic arrangement.[1]

Data Collection

A modern single-crystal diffractometer will automate much of the data collection process.

General Procedure:

-

Mounting: The selected crystal is mounted on a goniometer head using a suitable cryo-protectant oil.

-

Screening: A few initial diffraction images are collected to assess the crystal quality and determine the unit cell parameters.

-

Strategy: Based on the unit cell and Bravais lattice, a data collection strategy is calculated to ensure a complete and redundant dataset is collected.[9][10]

-

Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded. This process can take several hours.

Structure Solution and Refinement

Specialized software is used to process the diffraction data and solve the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[11][12] Olex2 provides a user-friendly graphical interface for running SHELX and visualizing the results.[13][14][15][16][17]

Workflow:

-

Data Reduction: The raw diffraction images are integrated to produce a reflection file (.hkl file).

-

Structure Solution: Direct methods or Patterson methods are used to find the initial positions of the atoms (the phasing problem).

-

Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final structure is validated using tools like PLATON to check for missed symmetry and other potential issues.[18][19][20][21]

Caption: A typical workflow for crystal structure determination using X-ray diffraction.

The Computational Approach: Crystal Structure Prediction

In the absence of experimental data, or as a complementary technique, computational crystal structure prediction (CSP) can provide valuable insights into the likely packing arrangements of a molecule.[22][23] For flexible molecules like this compound, this is a challenging but increasingly feasible task.[24][25][26][27]

CSP Methodology

Modern CSP methods typically involve a hierarchical approach:[28]

-

Conformational Analysis: The potential low-energy conformations of the isolated molecule are determined.

-

Structure Generation: A large number of hypothetical crystal packings are generated for each conformer.

-

Energy Ranking: The lattice energies of these structures are calculated and ranked using force fields or, for higher accuracy, density functional theory (DFT) with dispersion corrections.[27][29]

The output of a CSP study is a crystal energy landscape, which plots the relative energy of the predicted structures against their density. The structures at or near the global energy minimum are considered the most likely candidates for experimentally observable polymorphs.[30]

Conclusion

Determining the crystal structure of this compound is a critical step in understanding and harnessing its full potential. While a solved structure is not currently in the public domain, this guide provides a detailed, step-by-step framework for its elucidation. By combining meticulous synthesis and crystallization with the power of single-crystal X-ray diffraction and computational modeling, researchers can unlock the three-dimensional secrets of this important molecule. The resulting structural information will be invaluable for guiding formulation, ensuring batch-to-batch consistency, and protecting intellectual property in the fields of drug development and materials science.

References

- B. Spingler, S. Schnidrig, T. Todorova, F. Wild, CrystEngComm, 2012, 14, 751-757. (URL: [Link])

- PLATON, A set of Tools for the Interpretation of Structural Results. (URL: [Link])

- PLATON for Windows - School of Chemistry, University of Glasgow. (URL: [Link])

- Crystallization of Small Molecules - EPFL. (URL: [Link])

- PLATON, A set of Tools for the Interpretation of Structural Results. (URL: [Link])

- P. G. Jones, Chem. Soc. Rev., 2023, 52, 2234-2258. (URL: [Link])

- A. R. Blade, et al., J. Phys. Chem. A, 2020, 124, 8959–8977. (URL: [Link])

- The PL

- Olex2 Tutorial for beginners - YouTube. (URL: [Link])

- How To: Grow X-Ray Quality Crystals - University of Rochester. (URL: [Link])

- Slow Evaporation Method - University of Florida. (URL: [Link])

- G. M. Day, et al., Cryst. Growth Des., 2009, 9, 1013-1027. (URL: [Link])

- A few interactive self-paced tutorials to get started with Olex2 - OlexSys. (URL: [Link])

- S. L. Price, Faraday Discuss., 2007, 136, 33-49. (URL: [Link])

- Small molecules: the PL

- H. Jiang, C. Kloc, MRS Bulletin, 2013, 38, 28-33. (URL: [Link])

- Single-crystal X-ray Diffraction - SERC, Carleton College. (URL: [Link])

- T. A. Shastry, et al., ChemRxiv, 2022. (URL: [Link])

- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?

- Crystal structure prediction - Wikipedia. (URL: [Link])

- Crystallisation Techniques - Durham University. (URL: [Link])

- Growing Quality Crystals - MIT Department of Chemistry. (URL: [Link])

- Guide for crystallization - University of Geneva. (URL: [Link])

- The SHELX package - MIT OpenCourseWare. (URL: [Link])

- Y. Wang, et al., J. Phys. Chem. C, 2023, 127, 25197–25204. (URL: [Link])

- A. M. Reilly, et al., Acta Cryst. B, 2016, 72, 439-459. (URL: [Link])

- G. M. Sheldrick, Acta Cryst. C, 2015, 71, 3-8. (URL: [Link])